3,4'-Diacetyldiphenyl Oxide 3,4'-Diacetyldiphenyl Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17970320
InChI: InChI=1S/C16H14O3/c1-11(17)13-6-8-15(9-7-13)19-16-5-3-4-14(10-16)12(2)18/h3-10H,1-2H3
SMILES:
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

3,4'-Diacetyldiphenyl Oxide

CAS No.:

Cat. No.: VC17970320

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

3,4'-Diacetyldiphenyl Oxide -

Specification

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name 1-[4-(3-acetylphenoxy)phenyl]ethanone
Standard InChI InChI=1S/C16H14O3/c1-11(17)13-6-8-15(9-7-13)19-16-5-3-4-14(10-16)12(2)18/h3-10H,1-2H3
Standard InChI Key AQDALYHAKAMTMR-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

The molecular structure of DADPO (C₁₆H₁₄O₃) consists of two phenyl rings connected by an ether oxygen, with acetyl (-COCH₃) groups at the 3-position of one ring and the 4'-position of the other. This substitution pattern introduces steric and electronic effects that influence its reactivity. The compound’s planar geometry and conjugated π-system enable unique intermolecular interactions, which have implications for its crystallinity and optical properties .

Table 1: Theoretical Physicochemical Properties of 3,4'-Diacetyldiphenyl Oxide

PropertyValue/Range
Molecular Weight254.28 g/mol
Melting Point145–150°C (estimated)
SolubilityModerate in THF, DCM; low in water
λmax (UV-Vis)280–290 nm (conjugated system)

The acetyl groups enhance electron-withdrawing effects, potentially stabilizing charge-transfer complexes—a phenomenon observed in related β-dicarbonyl systems studied by Neilands .

Synthesis Pathways and Mechanistic Insights

Proposed Synthesis Route:

  • Substrate Preparation: Diphenyl ether dissolved in dichloromethane.

  • Acylation: Sequential treatment with acetyl chloride and DIB at 0–5°C.

  • Regioselective Control: Steric hindrance from the iodine reagent directs acetyl groups to the 3- and 4'-positions.

  • Workup: Neutralization, extraction, and recrystallization.

This method aligns with Neilands’ demonstrations of iodonium-mediated syntheses for β-dicarbonyl analogs .

Reaction TypeConditionsExpected Product
Nucleophilic Aromatic SubstitutionNaH, DMF, 80°CNitro- or amino-substituted derivatives
PhotodimerizationUV light, benzeneCyclobutane-linked dimer

Applications in Materials Science

DADPO’s structural features suggest utility in advanced materials:

  • Organic Semiconductors: The conjugated system could facilitate charge transport, akin to tetrathiafulvalene derivatives explored by Neilands for organic metals .

  • Nonlinear Optics (NLO): Polarizable acetyl groups may enhance second-harmonic generation, a property critical for photonic devices.

  • Langmuir-Blodgett Films: Amphiphilic character from acetyl and ether moieties might enable monolayer formation, useful in molecular electronics.

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